molecular formula C20H20N2O2 B14535464 Acetamide, 2-[(4-methoxyphenyl)methylamino]-N-1-naphthalenyl- CAS No. 62257-68-5

Acetamide, 2-[(4-methoxyphenyl)methylamino]-N-1-naphthalenyl-

Cat. No.: B14535464
CAS No.: 62257-68-5
M. Wt: 320.4 g/mol
InChI Key: MKYCAWKKAWTQER-UHFFFAOYSA-N
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Description

Acetamide, 2-[(4-methoxyphenyl)methylamino]-N-1-naphthalenyl- is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenylacetic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(4-methoxyphenyl)methylamino]-N-1-naphthalenyl- typically involves the reaction of 4-methoxybenzylamine with 1-naphthyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(4-methoxyphenyl)methylamino]-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthyl ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Acetamide, 2-[(4-methoxyphenyl)methylamino]-N-1-naphthalenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-[(4-methoxyphenyl)methylamino]-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • Acetamide, N-(2-methoxyphenyl)-
  • Methacetin

Uniqueness

Acetamide, 2-[(4-methoxyphenyl)methylamino]-N-1-naphthalenyl- is unique due to its specific structural features, such as the presence of both a methoxyphenyl and a naphthalenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

62257-68-5

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H20N2O2/c1-24-17-11-9-15(10-12-17)13-21-14-20(23)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12,21H,13-14H2,1H3,(H,22,23)

InChI Key

MKYCAWKKAWTQER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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